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molecular formula C17H26N2O2 B8302282 N-[4-(1,1-dimethylethyl)phenyl]-4-morpholinepropanamide

N-[4-(1,1-dimethylethyl)phenyl]-4-morpholinepropanamide

Cat. No. B8302282
M. Wt: 290.4 g/mol
InChI Key: DAQUMKKXBLFBJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04920116

Procedure details

In a manner similar to Preparation 1 react 4-(1,1-dimethylethyl)benzenamine with 3-chloropropanoyl chloride followed by morpholine to obtain the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:5]1[CH:10]=[CH:9][C:8]([NH2:11])=[CH:7][CH:6]=1)([CH3:4])[CH3:3].Cl[CH2:13][CH2:14][C:15](Cl)=[O:16].[NH:18]1[CH2:23][CH2:22][O:21][CH2:20][CH2:19]1>>[CH3:4][C:2]([C:5]1[CH:6]=[CH:7][C:8]([NH:11][C:15](=[O:16])[CH2:14][CH2:13][N:18]2[CH2:23][CH2:22][O:21][CH2:20][CH2:19]2)=[CH:9][CH:10]=1)([CH3:1])[CH3:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)C1=CC=C(C=C1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCC(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a manner similar to Preparation 1

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)C1=CC=C(C=C1)NC(CCN1CCOCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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